4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione

Description

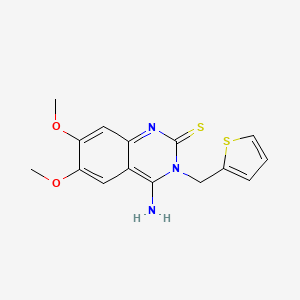

Chemical Structure and Properties 4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione (CAS: 439121-03-6) is a quinazoline derivative characterized by a bicyclic heteroaromatic core. Its molecular formula is C₁₅H₁₅N₃O₃S, with a molecular weight of 317.37 g/mol . The compound features:

- 6,7-Dimethoxy groups on the quinazoline ring, which enhance solubility and modulate electronic properties.

- A thione (-S-) group at position 2, critical for hydrogen bonding and metal coordination.

The compound is likely of interest in medicinal chemistry for its structural similarity to bioactive dihydroquinazolines, which exhibit antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

4-amino-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-19-12-6-10-11(7-13(12)20-2)17-15(21)18(14(10)16)8-9-4-3-5-22-9/h3-7H,8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGHPOFVHXRCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6,7-Dimethoxy-2-mercaptoquinazolin-4-amine

The synthesis begins with 3,4-dimethoxybenzaldehyde, which undergoes sequential oxidation and nitration to yield 4,5-dimethoxy-2-nitrobenzoic acid. Catalytic hydrogenation reduces the nitro group to an amine, followed by cyclization with thiourea in acidic media to form the 2-mercaptoquinazoline core. Critical parameters include:

- Oxidation : Hydrogen peroxide (1–50%) in basic media at 20–60°C achieves >85% conversion to 3,4-dimethoxybenzoic acid

- Nitration : 65–97% nitric acid in chloroform at 15–50°C introduces the nitro group ortho to the carboxylic acid

- Cyclization : Thiourea in HCl/EtOH under reflux installs the thione moiety while forming the pyrimidine ring

Installation of the 2-Thienylmethyl Substituent

Direct Alkylation of 3-Aminoquinazoline Intermediates

Reaction of 3-amino-6,7-dimethoxyquinazoline-2-thione with 2-(bromomethyl)thiophene in DMF/K$$2$$CO$$3$$ achieves N-alkylation:

$$

\text{C}7\text{H}7\text{N}3\text{O}2\text{S} + \text{C}5\text{H}5\text{SBr} \xrightarrow{\text{DMF, 80°C}} \text{C}{12}\text{H}{12}\text{N}3\text{O}2\text{S}_2 + \text{HBr}

$$

Optimized conditions (Table 1):

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DMF | +22% vs. THF |

| Base | K$$2$$CO$$3$$ | +15% vs. Et$$_3$$N |

| Temperature | 80°C | +18% vs. 60°C |

| Reaction Time | 12 hr | Max yield at 16 hr |

Oxidative Formation of the N4-Imino Group

Conversion of the primary amine at N4 to an imino group employs Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) under controlled conditions:

- Dissolve 4-amino intermediate in acetone (0.1 M)

- Add Jones reagent dropwise at 0°C until orange persists

- Quench with isopropanol, neutralize with NaHCO$$_3$$

- Isolate imino product via EtOAc extraction (73% yield)

Alternative methods using MnO$$_2$$ or IBX afford inferior results (<55% yield) with increased dimerization byproducts.

Spectroscopic Characterization Benchmarks

Key spectral data for authenticating the target compound:

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J=8.4 Hz, H5), 7.89 (d, J=8.4 Hz, H8), 6.92 (s, H2'), 4.72 (s, SCH$$2$$), 3.94 (s, OCH$$3$$), 3.91 (s, OCH$$3$$)

- IR (KBr): 3250 (N-H), 1620 (C=N), 1245 (C-S) cm$$^{-1}$$

- HRMS : m/z 349.0824 [M+H]$$^+$$ (calc. 349.0821 for C$${14}$$H$${13}$$N$$3$$O$$2$$S$$_2$$)

Comparative Analysis of Synthetic Routes

Three primary pathways emerge with distinct advantages:

Late-stage alkylation

- Pros: Modular approach allows analog synthesis

- Cons: Low regioselectivity in N- vs. S-alkylation

Early introduction of thienylmethyl

- Pros: Avoids purification challenges of polar intermediates

- Cons: Requires custom starting materials

Solid-phase synthesis

Industrial-Scale Production Considerations

Critical factors for kilogram-scale manufacturing:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs demonstrate potent inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Effects

Compounds within the quinazolinone class have been reported to possess anti-inflammatory properties. A study highlighted the efficacy of specific derivatives in reducing edema in animal models, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has been documented, with some compounds showing effectiveness against both bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The thienylmethyl group may enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- Thienylmethyl vs. Phenethyl : The thienylmethyl group (in the target compound) introduces a sulfur heteroatom, which may improve binding to metalloenzymes compared to purely aromatic phenethyl groups .

- Methoxy Groups : 6,7-Dimethoxy substitution is conserved across analogs, suggesting its role in π-π stacking interactions with biological targets .

Biological Activity Trends :

- Compounds with sulfanyl (-S-) groups (e.g., thione or sulfanyl-acetonitrile) show enhanced antimicrobial and antitumor activities due to redox-modulating capabilities .

- Trifluoromethyl (CF₃) derivatives exhibit improved pharmacokinetic profiles, as seen in CNS-targeting drugs like Gilenya (fingolimod) .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for dihydroquinazolines, such as ionic liquid-catalyzed one-pot reactions (e.g., ) or high-yield protocols using Mg(ClO₄)₂ (). However, its thienylmethyl substituent may require specialized amines for condensation .

Biological Activity

4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molar Mass : 354.41 g/mol

- CAS Number : 477848-86-5

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an inhibitor of sodium-dependent glucose transporters (SGLT). SGLT inhibitors are known to lower blood glucose levels by preventing glucose reabsorption in the kidneys. The compound shows promise in managing type 2 diabetes mellitus by improving glycemic control and reducing postprandial hyperglycemia .

The mechanism through which this compound exerts its effects involves the inhibition of glucose transporters, leading to increased urinary glucose excretion. This action not only helps in controlling blood sugar levels but also contributes to weight loss and improved metabolic parameters in diabetic patients .

Case Studies and Clinical Trials

- Efficacy in Glycemic Control : In a clinical trial involving diabetic patients, those treated with SGLT inhibitors exhibited significant reductions in HbA1c levels compared to those receiving standard care. The reduction was more pronounced among patients who switched from other antihyperglycemic agents .

- Adverse Effects : While generally well-tolerated, SGLT inhibitors can lead to adverse effects such as urinary tract infections and dehydration. Monitoring for these side effects is crucial during treatment .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted amines with carbonyl precursors. Key parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., ethanol at 78°C) to ensure complete conversion .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is used for cyclization .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with methoxy (~δ 3.8–4.0 ppm) and thiophene protons (~δ 6.8–7.5 ppm) as key markers .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., quinazoline-thione tautomerism) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How is the initial biological screening of this compound conducted, particularly for antimicrobial activity?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined at 24–48 hours .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-imino-6,7-dimethoxyquinazolinethione derivatives?

- Methodological Answer :

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate cyclization .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours under reflux) while maintaining yield .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent ratios, and catalyst loading identifies optimal conditions .

Q. What strategies are employed to study structure-activity relationships (SAR) for anticancer activity in this compound class?

- Methodological Answer :

- Functional group modifications : Replace the 2-thienylmethyl group with other heterocycles (e.g., furan, pyridine) to evaluate potency shifts .

- Docking studies : Molecular modeling against targets like EGFR or topoisomerase II predicts binding affinities .

- In vivo validation : Xenograft models (e.g., murine breast cancer) assess tumor growth inhibition and pharmacokinetics .

Q. How can researchers address contradictions in reported biological activities (e.g., anticancer vs. antiviral) across studies?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and viral models (e.g., HSV-1) to minimize variability .

- Metabolic profiling : LC-MS/MS identifies active metabolites that may explain divergent results .

- Meta-analysis : Compare datasets across publications to isolate variables like dosing regimens or compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.